molecular formula C25H18FN3O3S B2604375 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 866896-85-7

2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2604375
M. Wt: 459.5
InChI Key: UUTPDGLTBLNHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H18FN3O3S and its molecular weight is 459.5. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligands for PET Imaging

One significant application of structurally related compounds involves the radiosynthesis of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This approach is pivotal in the in vivo imaging of neuroinflammation and has implications for the diagnosis and study of various neurological disorders (Dollé et al., 2008).

Anticancer Activity

Another area of application is in the development of novel compounds with anti-lung cancer activity. For instance, fluoro-substituted benzobpyran derivatives have shown promising anticancer activity against lung cancer cell lines at low concentrations, suggesting their potential as therapeutic agents (Hammam et al., 2005).

Anti-inflammatory Activity

Further research has demonstrated the synthesis of novel compounds with anti-inflammatory properties. These compounds, derived from the core structure of interest, have been evaluated for their anti-inflammatory activity, indicating their therapeutic potential in treating inflammatory conditions (Sunder & Maleraju, 2013).

Src Kinase Inhibition and Anticancer Activities

Additionally, derivatives of the compound have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. The research in this domain contributes to the development of new cancer therapeutics by targeting specific molecular pathways involved in cancer progression (Fallah-Tafti et al., 2011).

Antiviral Properties

Moreover, the compound and its derivatives have been explored for their potential antiviral properties, especially against COVID-19. Investigations into the molecular structure, spectroscopic properties, and drug-likeness have provided insights into their utility as antiviral agents (Mary et al., 2020).

properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3S/c1-15-6-10-17(11-7-15)27-21(30)14-33-25-28-22-19-4-2-3-5-20(19)32-23(22)24(31)29(25)18-12-8-16(26)9-13-18/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTPDGLTBLNHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.